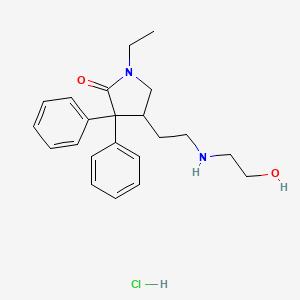
8-(4,4-Bis(4-fluorophenyl)butyl)-3-decyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4,4-Bis(4-fluorophenyl)butyl)-3-decyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure comprises multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4-Bis(4-fluorophenyl)butyl)-3-decyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves several steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorophenyl groups: This step involves the use of fluorinated aromatic compounds and appropriate coupling reactions.
Addition of the decyl and methylene groups: These groups are introduced through alkylation reactions using decyl halides and methylene sources.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-(4,4-Bis(4-fluorophenyl)butyl)-3-decyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups with others, providing a way to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
8-(4,4-Bis(4-fluorophenyl)butyl)-3-decyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 8-(4,4-Bis(4-fluorophenyl)butyl)-3-decyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- 8-(4,4-Bis(4-fluorophenyl)butyl)-3-tert-butyl-4-methylidene-1-oxa-3,8-diazaspiro(4.5)decan-2-one
Uniqueness
8-(4,4-Bis(4-fluorophenyl)butyl)-3-decyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness provides it with distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
134069-79-7 |
|---|---|
Fórmula molecular |
C34H46F2N2O2 |
Peso molecular |
552.7 g/mol |
Nombre IUPAC |
8-[4,4-bis(4-fluorophenyl)butyl]-3-decan-3-yl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C34H46F2N2O2/c1-4-6-7-8-9-11-31(5-2)38-26(3)34(40-33(38)39)21-24-37(25-22-34)23-10-12-32(27-13-17-29(35)18-14-27)28-15-19-30(36)20-16-28/h13-20,31-32H,3-12,21-25H2,1-2H3 |
Clave InChI |
FLBNPRXPKZKWBQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CC)N1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


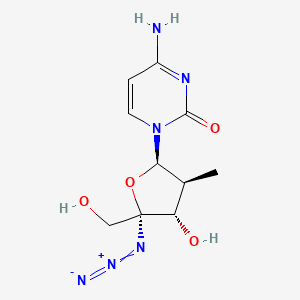


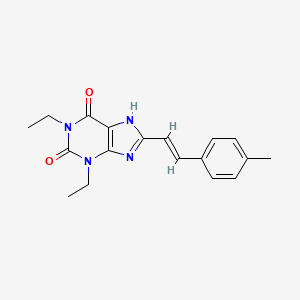
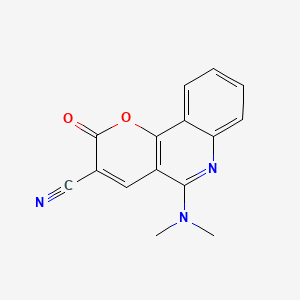

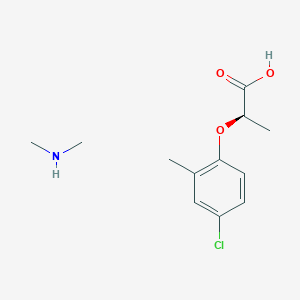

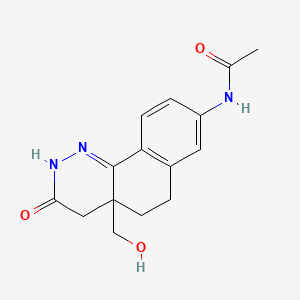
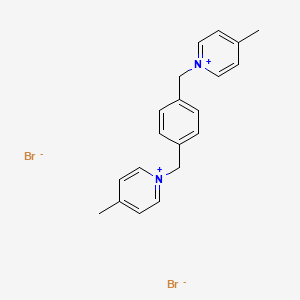

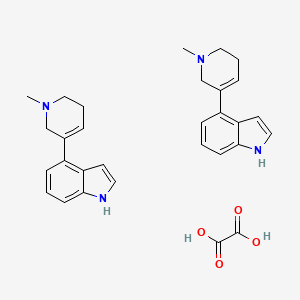
![2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol](/img/structure/B12746741.png)
